molecular formula C17H11N3O5 B2503218 (2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide CAS No. 425684-84-0

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide

Cat. No.: B2503218
CAS No.: 425684-84-0
M. Wt: 337.291
InChI Key: YHHVPDQHTKTUBE-FPYGCLRLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H11N3O5 and its molecular weight is 337.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Novel Compounds: The chemical has been used in the synthesis of novel compounds. For instance, its derivatives were synthesized in an environmental-friendly manner to explore their potential as analgesic and antipyretic agents. These compounds were synthesized using green chemistry principles, ensuring a lesser environmental impact (Reddy, Ramana Reddy, & Dubey, 2014).
  • Novel Biginelli Compounds: The compound was also used in the synthesis of a new series of Biginelli compounds, integrating a phthalimide moiety, showcasing an efficient method for creating dihydropyrimidinone derivatives containing phthalimide moiety (Bhat, Al-Omar, Naglah, & Al‐Dhfyan, 2020).

Analytical and Material Sciences

  • Gel Formation and Solvation Effects: The compound and its derivatives exhibit unique solvation characteristics and gel-forming abilities. This property is significant in material sciences, especially in developing novel materials with specific solvation and structural properties (Singh & Baruah, 2008).
  • Ultrasonic Investigations: Ultrasonic studies involving derivatives of this compound have provided insights into molecular interactions in different solvents. This understanding is crucial for applications in drug delivery and formulation, where solute-solvent interactions play a significant role (Tekade, Tale, & Bajaj, 2019).

Biological Applications

  • Genotoxicity Assessment in Drug Development: Some derivatives of the compound have been assessed for genotoxicity with the micronucleus test in mice. This assessment is a crucial part of the drug development process, especially for new treatments for diseases like sickle cell disease, ensuring the safety of potential new drugs (dos Santos et al., 2011).

Properties

IUPAC Name

(E)-N-(1,3-dioxoisoindol-5-yl)-3-(4-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O5/c21-15(8-3-10-1-5-12(6-2-10)20(24)25)18-11-4-7-13-14(9-11)17(23)19-16(13)22/h1-9H,(H,18,21)(H,19,22,23)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHVPDQHTKTUBE-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.